molecular formula C16H34ClNO2 B1295653 1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride CAS No. 20041-47-8

1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride

Cat. No.: B1295653
CAS No.: 20041-47-8
M. Wt: 307.9 g/mol
InChI Key: AJPCRHMRQBWWPH-UHFFFAOYSA-N
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Description

1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which includes an isopropyl group, a methylcyclohexyl group, and an isopropylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 2-isopropyl-5-methylcyclohexanol. This intermediate is then reacted with epichlorohydrin to form the glycidyl ether. The glycidyl ether is subsequently reacted with isopropylamine under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent.

Scientific Research Applications

1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate physiological processes.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxypropyl 2-isopropyl-5-methylcyclohexyl carbonate
  • 1-Hydroxy-2-propanyl 2-isopropyl-5-methylcyclohexyl carbonate

Uniqueness

1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets. These differences make it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

1-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO2.ClH/c1-11(2)15-7-6-13(5)8-16(15)19-10-14(18)9-17-12(3)4;/h11-18H,6-10H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPCRHMRQBWWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OCC(CNC(C)C)O)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942049
Record name 1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816282
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

20041-47-8
Record name 2-Propanol, 1-(isopropylamino)-3-(p-menth-3-yloxy)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020041478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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